3-(Trifluoromethyl)benzenesulfonamide
Overview
Description
3-(Trifluoromethyl)benzenesulfonamide is an organic compound with the chemical formula C7H6F3NO2S. It appears as white to pale yellow crystals and is known for its significant role as an intermediate in organic synthesis. This compound is utilized in various fields, including medicine and agriculture, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl fluoride with trifluoroformic acid in a suitable solvent. The reaction product is then processed, crystallized, and washed to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors where temperature, pressure, and solvent conditions are meticulously monitored .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can lead to the formation of various substituted benzenesulfonamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
3-(Trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design, where it can inhibit or modulate the activity of target enzymes or receptors. The sulfonamide group also plays a crucial role in binding to active sites of enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonamide
- 2-(Trifluoromethyl)benzenesulfonamide
- N-Methyl-p-toluenesulfonamide
- p-Toluenesulfonamide
Uniqueness
3-(Trifluoromethyl)benzenesulfonamide is unique due to the position of the trifluoromethyl group on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, the 3-positioned trifluoromethyl group provides distinct steric and electronic effects, making it a preferred choice in specific synthetic and pharmaceutical applications .
Properties
IUPAC Name |
3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c8-7(9,10)5-2-1-3-6(4-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVRDMZQSHCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288176 | |
Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672-58-2 | |
Record name | 672-58-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(trifluoromethyl)benzenesulfonamide as a chemical building block in drug discovery?
A1: this compound serves as a versatile building block in drug discovery, particularly in developing enzyme inhibitors. Its presence in various bioactive molecules highlights its potential to interact with diverse biological targets. For instance, research has shown its utility in creating inhibitors for Cav2.2 channels [], COX-2, 5-LOX, and H+/K+ ATPase [], and adenosine monophosphate activated protein kinase (AMPK) []. This versatility makes it a valuable starting point for medicinal chemists exploring novel therapeutics.
Q2: How do structural modifications to compounds containing this compound influence their biological activity?
A3: Research indicates that even small structural changes to compounds containing this compound can significantly impact their biological activity, particularly regarding potency and selectivity. For example, in the development of AMPK activators, modifying the thiazolidinedione ring system and the substituents on the phenyl ring linked to the this compound group led to significant variations in AMPK activation potency []. These findings highlight the importance of systematic structure-activity relationship (SAR) studies to understand the impact of subtle structural changes on the biological activity of compounds containing this chemical motif.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.